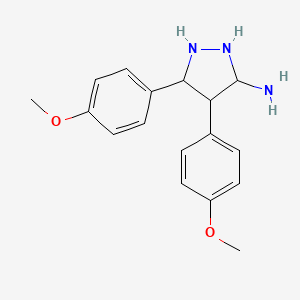
4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine: is an organic compound belonging to the class of pyrazolidines This compound is characterized by the presence of two methoxyphenyl groups attached to a pyrazolidine ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4,5-Bis(4-methoxyphenyl)-3-Pyrazolidinamin beinhaltet typischerweise die Reaktion von 4-Methoxybenzaldehyd mit Hydrazinhydrat unter sauren Bedingungen, um das entsprechende Hydrazon zu bilden. Dieses Zwischenprodukt wird dann cyclisiert, um den Pyrazolidinring zu bilden. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators wie Essigsäure durchgeführt, und die Reaktionstemperatur wird bei etwa 80-100 °C gehalten .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege beinhalten, sind jedoch für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren und effizienteren Katalysatoren, um die Ausbeute zu erhöhen und die Reaktionszeit zu verkürzen. Mikrowellengestützte Synthese wurde ebenfalls untersucht, um die Reaktionsraten zu verbessern und die Gesamteffizienz zu steigern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4,5-Bis(4-methoxyphenyl)-3-Pyrazolidinamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyrazolidinderivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Aminerivaten führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Elektrophile Substitutionsreaktionen verwenden oft Reagenzien wie Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Pyrazolidinderivate, die unterschiedliche funktionelle Gruppen tragen können, die an die aromatischen Ringe oder den Pyrazolidinring selbst gebunden sind .
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird 4,5-Bis(4-methoxyphenyl)-3-Pyrazolidinamin als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie und Medizin: Die Verbindung hat in der medizinischen Chemie Potenzial für die Entwicklung neuer Therapeutika gezeigt. Ihre Derivate wurden auf ihre antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften untersucht. Das Vorhandensein von Methoxygruppen verstärkt ihre biologische Aktivität, was sie zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht .
Industrie: In der Industrie wird diese Verbindung bei der Herstellung von fortschrittlichen Materialien verwendet, darunter Polymere und Farbstoffe. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht sie wertvoll für die Herstellung von Materialien mit spezifischen Eigenschaften .
5. Wirkmechanismus
Der Wirkmechanismus von 4,5-Bis(4-methoxyphenyl)-3-Pyrazolidinamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es mit Enzymen und Rezeptoren interagieren, was zu verschiedenen physiologischen Wirkungen führt. Beispielsweise wird seine antimikrobielle Aktivität auf seine Fähigkeit zurückgeführt, bakterielle Zellmembranen zu stören und essentielle Enzyme zu hemmen .
Molekulare Zielstrukturen und Signalwege:
Enzyme: Die Verbindung kann Enzyme hemmen, die an der bakteriellen Zellwandsynthese beteiligt sind.
Rezeptoren: Sie kann mit spezifischen Rezeptoren in menschlichen Zellen interagieren, was zu entzündungshemmenden Wirkungen führt.
Wirkmechanismus
The mechanism of action of 4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in bacterial cell wall synthesis.
Receptors: It may interact with specific receptors in human cells, leading to anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 4,5-Bis(4-chlorphenyl)-3-Pyrazolidinamin
- 4,5-Bis(4-bromphenyl)-3-Pyrazolidinamin
- 4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazol
Einzigartigkeit: 4,5-Bis(4-methoxyphenyl)-3-Pyrazolidinamin ist aufgrund des Vorhandenseins von Methoxygruppen einzigartig, die seine chemische Reaktivität und biologische Aktivität verstärken. Im Vergleich zu seinen Analoga mit anderen Substituenten zeigt diese Verbindung eine höhere Wirksamkeit in verschiedenen Anwendungen, darunter antimikrobielle und entzündungshemmende Aktivitäten .
Eigenschaften
Molekularformel |
C17H21N3O2 |
|---|---|
Molekulargewicht |
299.37 g/mol |
IUPAC-Name |
4,5-bis(4-methoxyphenyl)pyrazolidin-3-amine |
InChI |
InChI=1S/C17H21N3O2/c1-21-13-7-3-11(4-8-13)15-16(19-20-17(15)18)12-5-9-14(22-2)10-6-12/h3-10,15-17,19-20H,18H2,1-2H3 |
InChI-Schlüssel |
YJIRVVFXWQACRD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(NNC2N)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















